molecular formula C13H20N2O2 B14403482 1-Butyl-3-(2-ethoxyphenyl)urea CAS No. 84137-57-5

1-Butyl-3-(2-ethoxyphenyl)urea

Cat. No.: B14403482
CAS No.: 84137-57-5
M. Wt: 236.31 g/mol
InChI Key: OBZKVAACLOMSMA-UHFFFAOYSA-N
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Description

1-Butyl-3-(2-ethoxyphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of a butyl group and an ethoxyphenyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-3-(2-ethoxyphenyl)urea typically involves the reaction of butylamine with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-3-(2-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Butyl-3-(4-ethoxyphenyl)urea
  • 1-Butyl-3-(2-chlorophenyl)urea
  • 1-Butyl-3-(4-methoxyphenyl)urea

Comparison: 1-Butyl-3-(2-ethoxyphenyl)urea is unique due to the presence of the ethoxy group at the 2-position of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

84137-57-5

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

1-butyl-3-(2-ethoxyphenyl)urea

InChI

InChI=1S/C13H20N2O2/c1-3-5-10-14-13(16)15-11-8-6-7-9-12(11)17-4-2/h6-9H,3-5,10H2,1-2H3,(H2,14,15,16)

InChI Key

OBZKVAACLOMSMA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

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